5-Bromo-8-fluoro-6-methylquinoline

Synthetic Chemistry Regioselective Bromination Quinoline Functionalization

5-Bromo-8-fluoro-6-methylquinoline (CAS 1420791-78-1) is a heterocyclic aromatic organic compound with a quinoline core characterized by specific halogen and methyl substitutions; its molecular formula is C10H7BrFN and molecular weight is 240.07 g/mol. The compound is supplied as a synthetic research intermediate, typically with purities of 95–98%, and is utilized in medicinal chemistry as a building block for more complex quinoline-derived scaffolds.

Molecular Formula C10H7BrFN
Molecular Weight 240.07 g/mol
Cat. No. B11869748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-fluoro-6-methylquinoline
Molecular FormulaC10H7BrFN
Molecular Weight240.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1Br)C=CC=N2)F
InChIInChI=1S/C10H7BrFN/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,1H3
InChIKeyPYVDXLKXDIWVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 5-Bromo-8-fluoro-6-methylquinoline: Core Structural and Supply Characteristics


5-Bromo-8-fluoro-6-methylquinoline (CAS 1420791-78-1) is a heterocyclic aromatic organic compound with a quinoline core characterized by specific halogen and methyl substitutions; its molecular formula is C10H7BrFN and molecular weight is 240.07 g/mol . The compound is supplied as a synthetic research intermediate, typically with purities of 95–98%, and is utilized in medicinal chemistry as a building block for more complex quinoline-derived scaffolds . It occupies a distinct niche among halogenated quinoline isomers due to its precise regiochemical arrangement, which differentiates it from structurally similar, commercially conflated regioisomers.

Why Regioisomeric or Mono-Halogenated Quinoline Building Blocks Cannot Replace 5-Bromo-8-fluoro-6-methylquinoline


Close analogs of 5-Bromo-8-fluoro-6-methylquinoline—most critically the 5-bromo-6-fluoro-8-methyl isomer (CAS 1420793-20-9)—share identical molecular formula and are common sources of procurement confusion . However, literature on quinoline SAR demonstrates that positional halogen effects are non-monotonic and strongly dictate both electronic properties and biological response: in a controlled Vibrio fischeri eco-toxicity study, the single-position shift from 6-Br-8-F-QL (IC50 16.73 mg·L⁻¹) to 4-Br-8-F-QL (IC50 35.17 mg·L⁻¹) produced a >2-fold potency difference, while the 5-Br-8-Cl congener showed an IC50 of 13.53 mg·L⁻¹ [1]. This positional sensitivity underscores that merely matching molecular formula is insufficient for reproducible synthesis or assay outcomes. Furthermore, synthetic access to the target 5-Br-8-F-6-methyl substitution requires a specific bromination of 8-fluoro-6-methylquinoline, and over-bromination or isomerization can occur under common brominating conditions, making pre-validated regioisomerically pure material critical [2].

5-Bromo-8-fluoro-6-methylquinoline: Quantified Differentiation Evidence vs. Closest Comparators


Synthetic Route Selectivity: C5-Bromination of 8-Fluoro-6-methylquinoline vs. Alternative Regioisomeric Bromination Outcomes

Bromination of 8-fluoro-6-methylquinoline with N-bromosuccinimide (NBS) in dichloromethane for 12 hours selectively yields 5-bromo-8-fluoro-6-methylquinoline in 64.2% isolated yield, whereas alternative bromination conditions or starting materials (e.g., unsubstituted quinoline or 6-methylquinoline) afford different regioisomers [1]. This contrasts with the precursor 8-fluoro-6-methylquinoline itself, which required a multi-step Skraup-type synthesis from 2-fluoro-4-methylaniline in only 27% yield, highlighting the value of the downstream brominated intermediate as a functionalizable building block [1].

Synthetic Chemistry Regioselective Bromination Quinoline Functionalization

Physicochemical Distinction: XLogP3-AA Lipophilicity of Regioisomers

Computationally predicted lipophilicity differentiates the target compound from its most common regioisomeric confounder. The target 5-Br-8-F-6-methyl isomer has a predicted XLogP3-AA of approximately 2.8 (calculated by contributing databases), whereas the 5-Br-6-F-8-methyl regioisomer (CAS 1420793-20-9) registers an XLogP3-AA of 3.3 . This ΔlogP of ~0.5 units corresponds to a roughly 3-fold difference in octanol-water partition favorability, sufficient to alter chromatographic retention, solubility profiles, and passive membrane permeability in biological systems.

Physicochemical Properties Lipophilicity Drug-likeness Prediction

Halogen-Position Acute Ecotoxicity Gradient: Class-Level Inference from the Vibrio fischeri Model

In a systematic evaluation of 30 haloquinolines against the bioluminescent bacterium Vibrio fischeri, monosubstituted 5-BrQL demonstrated the highest acute toxicity (IC50 5.52 mg·L⁻¹) among all tested compounds, significantly exceeding the toxicity of its 8-F substituted counterpart (8-FQL, IC50 40.88 mg·L⁻¹) [1]. Among disubstituted analogs bearing both Br and F, the position of bromine critically modulated potency: 6-Br-8-F-QL showed an IC50 of 16.73 mg·L⁻¹, whereas 4-Br-8-F-QL was less toxic at 35.17 mg·L⁻¹ [1]. Although 5-Br-8-F-6-methylquinoline itself was not tested, the class-level inference from these data indicates that the C5 bromine position, combined with C8 fluorine, is associated with a defined, position-dependent toxicity profile distinct from other substitution patterns.

Ecotoxicology Halogenated Quinoline SAR Acute Toxicity Assessment

Patent-Anchored Application as a Bromodomain Inhibitor Intermediate: Documented Synthetic Utility

5-Bromo-8-fluoro-6-methylquinoline is specifically documented as a synthetic intermediate in patent WO2014160873A1, which claims benzimidazolone derivatives as bromodomain inhibitors targeting BET family proteins including BRD4 [1]. The compound's synthetic route, applying NBS-mediated bromination of 8-fluoro-6-methylquinoline, is explicitly described in the patent literature as a key functionalization step that installs the bromine handle necessary for downstream cross-coupling reactions [1]. This establishes a documented purpose for the compound within a defined, patent-grounded therapeutic research context, in contrast to many other bromo-fluoro-quinoline regioisomers for which no specific patent application context is publicly available.

Bromodomain Inhibition Epigenetic Therapeutics Medicinal Chemistry Intermediates

Evidence Limitation Acknowledgment: Current Gaps in Direct Comparative Biological Data

A systematic search of PubMed, BindingDB, ChEMBL, and Google Scholar (conducted 2026-05-07) revealed no peer-reviewed primary research articles reporting direct biological assay data for 5-Bromo-8-fluoro-6-methylquinoline. BindingDB entries for structurally related bromo-fluoro-quinolines (e.g., BDBM50401981) report MAO-A inhibition with IC50 >100,000 nM and MAO-B inhibition with IC50 1,130 nM, but these correspond to different quinoline scaffolds and cannot be directly extrapolated to the target compound [1]. Additionally, no head-to-head comparative studies of this compound against its regioisomers in any biological assay were identified. The differentiation evidence presented in this guide therefore relies primarily on synthesis data, computed physicochemical properties, and class-level SAR inference from related haloquinolines. Users should treat the biological activity profile of this compound as largely uncharacterized and should exercise appropriate caution when selecting it for target-based screening campaigns.

Data Availability Research Gap Biological Characterization

Procurement-Anchored Application Scenarios for 5-Bromo-8-fluoro-6-methylquinoline


Bromodomain/BET Inhibitor Medicinal Chemistry Programs Requiring a C5-Bromo, C8-Fluoro, C6-Methyl Quinoline Scaffold

As documented in patent WO2014160873A1, this specific substitution pattern was selected as a key intermediate for benzimidazolone-based bromodomain inhibitors [1]. Research groups engaged in BET family (BRD2/3/4/BRDT) ligand development that require the quinoline core with this exact halogen-methyl arrangement should procure this compound to ensure synthetic fidelity to the published patent route and avoid re-synthesis of the intermediate from the 27%-yield Skraup precursor [1].

Structure-Activity Relationship (SAR) Studies Exploring Positional Halogen Effects in Quinoline-Based Libraries

The 5-bromo, 8-fluoro, 6-methyl arrangement represents a specific halogen substitution geometry that is underrepresented in the published SAR literature compared to 6- and 8-substituted quinoline analogs [2]. Researchers conducting systematic positional scanning of quinoline-based compound libraries can use this compound to fill a documented gap in the halogen-position matrix, enabling more complete SAR models for toxicity, enzyme inhibition, or receptor binding [2].

Cross-Coupling Chemistry: Suzuki-Miyaura or Buchwald-Hartwig Follow-Up Reactions at the C5 Bromine Position

The C5 bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) to introduce aryl, heteroaryl, or amino substituents [3]. The presence of the C8 fluorine and C6 methyl groups provides additional electronic modulation of the quinoline ring that may influence coupling yields and regioselectivity, making this a valuable diversification point for generating substituted quinoline libraries that differ from those accessible via 6-bromo or 8-bromo regioisomers [3].

Environmental Fate and Ecotoxicity Screening of Polyhalogenated Quinolines

Given the established class-level SAR showing that 5-bromo substitution confers high acute toxicity to Vibrio fischeri (IC50 5.52 mg·L⁻¹ for 5-BrQL) [2], this compound can serve as a probe in environmental chemistry studies investigating the fate, bioaccumulation, and toxicity of polyhalogenated quinoline derivatives in aquatic model systems. Its specific substitution pattern allows for direct comparison with the mono-halogenated and other disubstituted analogs characterized in Huang et al. (2022) [2].

Quote Request

Request a Quote for 5-Bromo-8-fluoro-6-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.